molecular formula C13H14F2N4O2S B10902468 N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10902468
M. Wt: 328.34 g/mol
InChI Key: DMSFZWKFZHCBGT-REZTVBANSA-N
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Description

N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a triazole ring, a difluoromethoxy group, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Difluoromethoxy Group: This step involves the reaction of a suitable phenol derivative with difluoromethyl ether in the presence of a base such as potassium carbonate.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 4-(difluoromethoxy)-3-methoxybenzaldehyde under acidic or basic conditions to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[2-(difluoromethoxy)-5-nitrophenyl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
  • N(2)-{(E)-[2-(difluoromethoxy)-5-nitrophenyl]methylidene}-N(1)-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine

Uniqueness

Compared to similar compounds, N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine stands out due to its specific combination of functional groups. The presence of both the difluoromethoxy and ethylsulfanyl groups imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C13H14F2N4O2S

Molecular Weight

328.34 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C13H14F2N4O2S/c1-3-22-13-18-16-8-19(13)17-7-9-4-5-10(21-12(14)15)11(6-9)20-2/h4-8,12H,3H2,1-2H3/b17-7+

InChI Key

DMSFZWKFZHCBGT-REZTVBANSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC(=C(C=C2)OC(F)F)OC

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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